molecular formula C18H12Cl2N4S B2530298 (2E)-4-(3,4-dichlorophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477188-10-6

(2E)-4-(3,4-dichlorophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No. B2530298
CAS RN: 477188-10-6
M. Wt: 387.28
InChI Key: JOTGRQYYDZLKEH-LFVJCYFKSA-N
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Description

“(2E)-4-(3,4-dichlorophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound containing both sulfur and nitrogen in the ring. Thiazole rings are found in many important biological molecules and drugs .


Molecular Structure Analysis

The molecular formula of this compound is C18H12Cl2N4S, and its molecular weight is 387.28. It contains a thiazole ring, which is a five-membered ring containing two non-carbon atoms (in this case, nitrogen and sulfur). The compound also contains a cyanide group, two chlorine atoms, and a methylaniline group.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyanide group could potentially undergo nucleophilic substitution reactions. The chlorine atoms might also be susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar cyanide group and the potentially aromatic thiazole ring could influence its solubility, boiling point, and melting point.

Scientific Research Applications

Synthetic Pathways and Intermediates

The compound (2E)-4-(3,4-dichlorophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide, due to its complex structure, finds relevance in synthetic chemistry research, specifically in the synthesis of heterocyclic compounds. For instance, studies on the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate highlight the importance of similar structures in accessing quinazolinediones, which are valuable in pharmaceutical applications (Azizian et al., 2000). Additionally, N-functionalized benzotriazole-1-carboximidoyl chlorides have been proposed as stable and novel isocyanide dichloride synthetic equivalents, underscoring the utility of related structures in synthesizing polysubstituted guanidines, S-aryl isothioureas, and 2-aminoquinazolin-4-thiones, which are significant in medicinal chemistry (Katritzky et al., 2001).

Corrosion Inhibition

Compounds with a thiazole core, akin to the subject chemical, have been evaluated for their potential as corrosion inhibitors. Quantum chemical and molecular dynamics simulation studies have demonstrated that thiazole and thiadiazole derivatives exhibit significant inhibition performances against the corrosion of iron, suggesting that similar compounds could serve as effective corrosion inhibitors in industrial applications (Kaya et al., 2016).

Detection and Analysis Applications

Furthermore, the structural framework of (2E)-4-(3,4-dichlorophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide is relevant in the development of sensors. A study on a carbazole derivative for the selective detection of cyanide anions in aqueous media and living cells underscores the potential of structurally related compounds in crafting highly selective and sensitive probes for anions, which are crucial for environmental monitoring and biomedical diagnostics (Sun et al., 2016).

Agricultural Applications

In agriculture, similar molecular structures are employed in the formulation of sustained-release pesticides. Polymeric and solid lipid nanoparticles have been investigated for the sustained release of carbendazim and tebuconazole, suggesting that the compound , due to its stability and potential bioactivity, could be explored for similar applications in the delivery of agricultural chemicals, thereby reducing environmental impact and improving efficacy (Campos et al., 2015).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

(2E)-4-(3,4-dichlorophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4S/c1-11-4-2-3-5-15(11)23-24-16(9-21)18-22-17(10-25-18)12-6-7-13(19)14(20)8-12/h2-8,10,23H,1H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTGRQYYDZLKEH-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(3,4-dichlorophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide

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